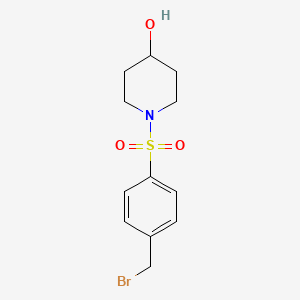1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol
CAS No.: 1417793-62-4
Cat. No.: VC8238938
Molecular Formula: C12H16BrNO3S
Molecular Weight: 334.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1417793-62-4 |
|---|---|
| Molecular Formula | C12H16BrNO3S |
| Molecular Weight | 334.23 g/mol |
| IUPAC Name | 1-[4-(bromomethyl)phenyl]sulfonylpiperidin-4-ol |
| Standard InChI | InChI=1S/C12H16BrNO3S/c13-9-10-1-3-12(4-2-10)18(16,17)14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2 |
| Standard InChI Key | MVHDACXGSQMFEM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CBr |
| Canonical SMILES | C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Characteristics
-
Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to the sulfonyl group’s polarity. Limited aqueous solubility is expected, consistent with analogous sulfonamides .
-
Storage: Recommended storage at 2–8°C to maintain stability, avoiding prolonged exposure to moisture or light .
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of 1-((4-(Bromomethyl)phenyl)sulfonyl)piperidin-4-ol typically involves a two-step protocol:
-
Sulfonylation of Piperidin-4-ol:
Piperidin-4-ol reacts with 4-(bromomethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the sulfonamide linkage. This method parallels the synthesis of related compounds, such as 1-((4-bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol. -
Purification:
Crude product purification via recrystallization (e.g., using ethanol or n-hexane) or column chromatography yields high-purity material (>95%) .
Derivative Development
The bromomethyl group serves as a handle for further functionalization:
-
Nucleophilic Substitution: Reacting with amines or thiols generates secondary amines or sulfides, respectively.
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids could extend the aromatic system, a strategy employed in anticancer agent development .
Biological and Industrial Applications
Materials Science Applications
The sulfonyl group’s electron-withdrawing nature and the bromine atom’s polarizability make this compound a candidate for:
-
Ionic Liquid Crystals: Useful in electro-optical devices due to tunable mesomorphic properties.
-
Polymer Modifiers: Bromine atoms can initiate radical polymerization or serve as crosslinking sites.
Future Research Directions
Biological Screening
-
Kinase Inhibition Assays: Evaluate efficacy against sphingosine kinases (SK1/SK2) given structural similarities to PF-543 derivatives .
-
Neuroprotective Studies: Test for acetylcholinesterase inhibition, leveraging the piperidine scaffold’s precedent in Alzheimer’s research.
Process Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume